![molecular formula C13H22O7 B11746435 (3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]-dioxol-6-ol](/img/structure/B11746435.png)
(3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]-dioxol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]-dioxol-6-ol is a complex organic molecule characterized by its unique structure, which includes multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]-dioxol-6-ol typically involves multiple steps, including the formation of the dioxolane and furodioxolane rings. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process would likely include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Functional groups on the molecule can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its multiple functional groups and chiral centers.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and other valuable chemicals.
Mechanism of Action
The mechanism by which (3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]-dioxol-6-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dioxolane and furodioxolane derivatives, which share structural similarities but may differ in their functional groups or stereochemistry.
Uniqueness
The uniqueness of (3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]-dioxol-6-ol lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22O7 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C13H22O7/c1-11(2)16-5-7(17-11)13(6-14)9(15)8-10(20-13)19-12(3,4)18-8/h7-10,14-15H,5-6H2,1-4H3/t7-,8-,9+,10+,13+/m1/s1 |
InChI Key |
FINKMOUGJAHYRP-NKGMTQDZSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@]2([C@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)CO)C |
Canonical SMILES |
CC1(OCC(O1)C2(C(C3C(O2)OC(O3)(C)C)O)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate](/img/structure/B11746357.png)
![1-(2-fluoroethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746363.png)
![3-[(2-hydroxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11746370.png)
![1-ethyl-4-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11746377.png)

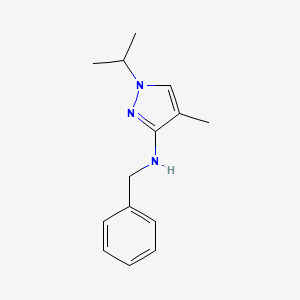
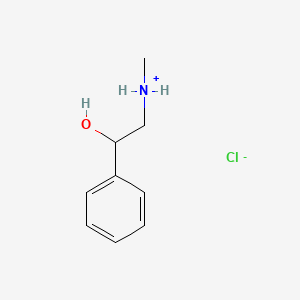
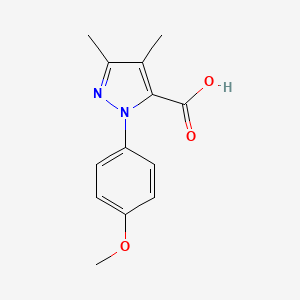
amine](/img/structure/B11746425.png)
![1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B11746430.png)
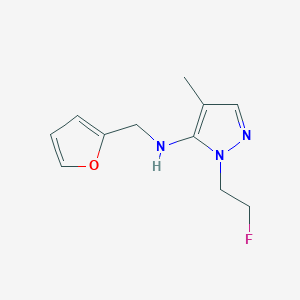
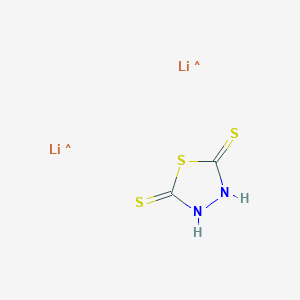
![2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11746445.png)

